3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid
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Overview
Description
3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a complex organic compound with the molecular formula C16H11ClN4O2 and a molecular weight of 326.74 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then reacted with hydrazine hydrate to produce the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects, although it is not yet used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano and pyrazole groups are particularly important for its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but with a different position of the chlorine atom.
3-[3-(4-Methylphenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The unique combination of the 4-chlorophenyl group and the cyanoethyl group in 3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid contributes to its distinct chemical and biological properties, making it a valuable compound for research .
Properties
Molecular Formula |
C16H11ClN4O2 |
---|---|
Molecular Weight |
326.74 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-4-2-11(3-5-14)15-13(8-12(9-19)16(22)23)10-21(20-15)7-1-6-18/h2-5,8,10H,1,7H2,(H,22,23) |
InChI Key |
JJFLKWZLSDRZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)Cl |
Origin of Product |
United States |
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